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Introduction

2-Fluoropropene (CHsCF=CH.), a fluorinated alkene, is a compound of interest due to its
potential applications and its atmospheric fate. Understanding its reactivity with hydroxyl (OH)
radicals, the primary daytime oxidant in the troposphere, is crucial for determining its
atmospheric lifetime and potential environmental impact. This technical guide provides a
comprehensive overview of the kinetics and mechanism of the gas-phase reaction between 2-
fluoropropene and OH radicals, presenting key data, detailed experimental methodologies,
and visual representations of the reaction pathways.

Core Data Summary

The reaction between 2-fluoropropene and OH radicals proceeds primarily through the
addition of the OH radical to the carbon-carbon double bond. The available kinetic and product

data are summarized in the tables below.

Table 1: Reaction Rate Coefficients and Branching
Ratios for the Reaction of 2-Fluoropropene with OH
Radicals
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Table 2: Product Yields from the Reaction of 2-

| ith C licals at 29

Product Chemical Formula Molar Yield (%)
Acetyl fluoride CHsC(O)F 985
Formaldehyde HC(O)H 836

Reaction Mechanism and Signaling Pathways

The reaction is initiated by the electrophilic addition of the hydroxyl radical to the double bond
of 2-fluoropropene. This addition can occur at two positions: the terminal CHz group (a-
carbon) or the central CF group (B-carbon). Theoretical calculations indicate that the addition to
the a-carbon is the dominant pathway.[1] The subsequent reactions of the resulting fluoro-
substituted alkyl radicals in the presence of oxygen (O2) and nitric oxide (NO) lead to the
formation of the observed products, acetyl fluoride and formaldehyde.
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Experimental Setup
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Reaction Initiation and Monitoring
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Probe OH Concentration with LIF
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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